molecular formula C16H22FNO3 B1340264 Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate CAS No. 944808-08-6

Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate

Cat. No. B1340264
CAS RN: 944808-08-6
M. Wt: 295.35 g/mol
InChI Key: VACFTPDKTBMOKP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H22FNO3 . It has a molecular weight of 295.35 .


Molecular Structure Analysis

The InChI code for Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate is 1S/C16H22FNO3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 .


Physical And Chemical Properties Analysis

Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate has a molecular weight of 295.35 . Unfortunately, other specific physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Synthesis of Biologically Active Compounds

Synthesis and Application in Drug Development

Research demonstrates the utility of tert-butyl-4-hydroxypiperdine-1-carboxylate derivatives in the synthesis of complex molecules with potential biological activities. For instance, derivatives have been synthesized as intermediates in the development of drugs such as crizotinib, a notable example being the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which shows the compound's role in creating pharmacologically significant molecules (Kong et al., 2016).

Key Intermediates in Pharmaceutical Synthesis

These compounds serve as key intermediates in the synthesis of pharmaceuticals. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is the key intermediate of Vandetanib, showcasing the compound's crucial role in the development of cancer therapies (Wang et al., 2015).

Crystal Structure and Chemical Characterization

Crystal Structure Analysis

The crystal and molecular structure of similar derivatives, like tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, has been detailed, providing insights into the steric and electronic configurations that make these compounds suitable for further chemical modifications and applications in drug design (Gumireddy et al., 2021).

Biological Evaluation and Activity

Biological Evaluation

Compounds structurally related to tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate have been synthesized and evaluated for their biological activities. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized and tested for its antibacterial and anthelmintic activity, indicating the potential for these compounds to contribute to new treatments for infections and parasitic infestations (Sanjeevarayappa et al., 2015).

Safety and Hazards

Safety data for Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate indicates that it should be handled with care. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary. If it comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water. If it comes into contact with eyes, rinse with pure water for at least 15 minutes. If ingested, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name

tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO3/c1-16(2,3)21-15(19)18-10-8-12(9-11-18)20-14-7-5-4-6-13(14)17/h4-7,12H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACFTPDKTBMOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587439
Record name tert-Butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

944808-08-6
Record name tert-Butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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